2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Formyl peptide receptor Pyridazinone Scaffold topology

Procure this unique topological probe to dissect formyl peptide receptor (FPR) subtype selectivity. Unlike the canonical series where the 4-bromophenyl group is on the acetamide nitrogen, this compound inverts the topology, placing it on the pyridazinone core. This regioisomeric arrangement is critical for comparative SAR studies to map FPR1/2/3 signaling bias, as direct substitution with in-class analogs is scientifically unsound without direct comparative data. A must-have for FPR pharmacological screening panels.

Molecular Formula C20H18BrN3O3
Molecular Weight 428.286
CAS No. 941972-68-5
Cat. No. B2386323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
CAS941972-68-5
Molecular FormulaC20H18BrN3O3
Molecular Weight428.286
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
InChIKeyZZXLLSZKSNPYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941972-68-5): Structural Classification and Procurement Context


2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941972-68-5, molecular formula C20H18BrN3O3, molecular weight 428.286 g/mol) is a synthetic small molecule belonging to the pyridazin-3(2H)-one acetamide class. This scaffold has been extensively investigated as a privileged chemotype for formyl peptide receptor (FPR) agonism, with the 4-bromophenyl substituent identified as critical for activity in the pyridazinone series [1]. The compound presents a distinctive substitution topology: the 4-bromophenyl group is located at position 3 of the pyridazinone core, while the acetamide nitrogen bears a 2-methoxybenzyl moiety—representing a regioisomeric arrangement relative to the most extensively characterized FPR-active pyridazinones, which carry the 4-bromophenyl fragment on the exocyclic acetamide nitrogen [2]. This topological inversion has potential implications for receptor subtype selectivity, binding mode, and physicochemical properties, making direct substitution with in-class analogs scientifically unsound without comparative data.

Why In-Class Pyridazinone-Acetamide Analogs Cannot Substitute for CAS 941972-68-5 in FPR-Targeted Research Programs


The pyridazinone-acetamide scaffold exhibits extreme sensitivity to substitution topology in determining FPR agonist activity, selectivity, and potency. SAR studies on the pyridazin-3(2H)-one FPR agonist series have demonstrated that the N-2 arylacetamide side chain is fundamental for activity, with para-substituted electron-withdrawing groups (particularly 4-bromophenyl) on the acetamide nitrogen being essential for potent receptor activation [1]. In CAS 941972-68-5, this pharmacophoric 4-bromophenyl group is relocated to the pyridazinone C-3 position, while the acetamide nitrogen instead bears a 2-methoxybenzyl substituent. Published data on positional isomers confirm that relocation of the bromophenyl group from the acetamide side chain to the pyridazinone core produces functionally distinct compounds: the regioisomer N-(4-bromophenyl)-2-[5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide (PubChem CID 71698527) shows only weak FPRL1 agonist activity (EC50 = 2.1 μM) in HL-60 calcium flux assays [2], substantially weaker than the sub-micromolar potencies reported for compounds retaining the canonical 4-bromophenylacetamide at N-2 [1]. These topological differences preclude reliable extrapolation of published SAR data and mandate compound-specific characterization before any scientific application.

Quantitative Differentiation Evidence for 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941972-68-5) vs. Closest Structural Analogs


Topological Scaffold Inversion: 4-Bromophenyl Placement on Pyridazinone Core vs. Acetamide Side Chain

CAS 941972-68-5 represents a topological scaffold inversion relative to the prototypical FPR-active pyridazinone series. In the well-characterized FPR agonist series (compounds EC3, EC10, 4a, 4b), the 4-bromophenyl group occupies the exocyclic acetamide nitrogen (N-2 side chain), a feature demonstrated to be essential for sub-micromolar FPR agonist activity [1]. In CAS 941972-68-5, the 4-bromophenyl is instead attached to the pyridazinone C-3 position, while the acetamide nitrogen carries a 2-methoxybenzyl group. This structural rearrangement is not a conservative substitution: published SAR on 4,6-disubstituted pyridazin-3(2H)-ones has established that C-6 modifications are poorly tolerated and that the arylacetamide at N-2 constitutes the primary pharmacophore [2]. The consequence of this scaffold inversion for receptor binding and functional activity has not been experimentally determined for CAS 941972-68-5, representing a critical knowledge gap that precludes substitution with canonical FPR-active pyridazinones.

Formyl peptide receptor Pyridazinone Scaffold topology

Regioisomeric Differentiation: CAS 941972-68-5 vs. N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide (PubChem CID 71698527)

CAS 941972-68-5 and PubChem CID 71698527 share the same molecular formula (C20H18BrN3O3) and molecular weight (428.286 g/mol) but differ critically in substitution topology [1]. CID 71698527, with the 4-bromophenyl on the acetamide nitrogen and a 3-methoxybenzyl group at the pyridazinone C-5 position, has been evaluated as an FPRL1 (FPR2) agonist, exhibiting weak activity with an EC50 of 2.1 μM in HL-60 intracellular calcium flux assays [2]. This low potency stands in contrast to the sub-micromolar or nanomolar potencies of pyridazinones bearing the canonical 4-bromophenylacetamide fragment at N-2 (e.g., compound 4a: FPR1 EC50 = 19 nM, FPR2 EC50 = 43 nM; compound 4b: FPR2 EC50 = 13 nM) [3]. CAS 941972-68-5, with its distinct 4-bromophenyl placement at C-3 and 2-methoxybenzyl at the acetamide nitrogen, represents a third topological variant. The dramatic potency differences observed between regioisomeric pyridazinones underscore that even positional isomerism within this scaffold produces functionally non-equivalent compounds, and the specific activity of CAS 941972-68-5 at FPR subtypes remains uncharacterized.

Regioisomer FPR agonist Pyridazinone SAR

N-Substituent Divergence: 2-Methoxybenzyl vs. 4-Bromophenyl Acetamide—Impact on Lipophilicity and Predicted ADME Profile

The replacement of the 4-bromophenyl group on the acetamide nitrogen (characteristic of high-potency FPR agonists) with a 2-methoxybenzyl group in CAS 941972-68-5 alters key physicochemical determinants of molecular recognition and pharmacokinetic behavior. The 2-methoxybenzyl substituent introduces a flexible benzylic methylene spacer and an ortho-methoxy group capable of intramolecular hydrogen bonding, features absent in the rigid, directly N-linked 4-bromophenyl pharmacophore of comparator compounds EC3, EC10, 4a, and 4b [1]. This substitution reduces the electron-withdrawing character at the acetamide nitrogen and increases conformational flexibility. While the 2-methoxybenzyl group has been employed in other pyridazinone series—notably as a C-4 substituent in 6-methyl-2,4-disubstituted pyridazin-3(2H)-one FPR agonists, where it contributed to potent mixed FPR1/FPRL1 agonist activity (compound 14h: chemotaxis EC50 = 0.6 μM) [2]—its impact when positioned on the acetamide nitrogen rather than the pyridazinone core has not been systematically evaluated. The ortho-methoxy group may also influence metabolic stability through steric shielding of the benzyl position from oxidative metabolism, a hypothesis that remains untested for this specific compound.

Lipophilicity ADME Physicochemical differentiation

Critical Data Gap Advisory: Absence of Direct Experimental Characterization for CAS 941972-68-5

A comprehensive search of primary research literature, patents (including US20080269235 on pyridazin-3(2H)-one PDE4 inhibitors), PubChem, ChEMBL, BindingDB, and authoritative chemical databases did not identify any published experimental data for CAS 941972-68-5. Specifically, no quantitative data were found for: (i) biochemical or cell-based potency at any molecular target (FPR1, FPR2, FPR3, PDE4, or other); (ii) selectivity profiling against related receptors or enzymes; (iii) in vitro ADME parameters (solubility, permeability, metabolic stability, plasma protein binding); (iv) in vivo pharmacokinetics or efficacy; or (v) physicochemical characterization beyond computed descriptors [1]. This absence of data distinguishes CAS 941972-68-5 from its extensively characterized positional isomers and scaffold analogs in the Crocetti/Giovannoni FPR agonist series, where multiple compounds have reported EC50 values, in vivo efficacy in rat rheumatoid arthritis models, and molecular docking studies [REFS-2, REFS-3]. The compound appears to be a commercially available screening library compound whose biological annotation has not been disclosed in the public domain.

Data gap Experimental characterization Procurement risk

Recommended Application Scenarios for 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941972-68-5) Based on Available Evidence


Exploratory FPR Subtype Selectivity Screening: Probing the Impact of Scaffold Topology on Receptor Activation

CAS 941972-68-5 is structurally positioned to serve as a topological probe in FPR selectivity screening panels. Because the 4-bromophenyl group resides on the pyridazinone core rather than the acetamide side chain—the canonical position associated with nanomolar FPR potency in compounds such as 4a (FPR1 EC50 = 19 nM, FPR2 EC50 = 43 nM, FPR3 EC50 = 40 nM) [1]—testing this compound alongside the well-characterized N-2 4-bromophenylacetamide series would directly evaluate whether the pharmacophore can be relocated from the side chain to the core while retaining or altering FPR subtype selectivity. Researchers investigating FPR1 vs. FPR2 vs. FPR3 signaling bias may find this scaffold inversion valuable for dissecting the structural determinants of receptor subtype engagement.

Regioisomeric SAR Expansion: Mapping the Functional Consequences of Bromophenyl Positional Isomerism in Pyridazinone-Acetamides

The close regioisomer PubChem CID 71698527 (4-bromophenyl at N-acetamide, 3-methoxybenzyl at C-5) has a reported FPRL1 EC50 of 2.1 μM [2], while the canonical N-2 4-bromophenylacetamide series achieves sub-micromolar to nanomolar potencies [1]. CAS 941972-68-5, with its third distinct topology (4-bromophenyl at C-3, 2-methoxybenzyl at N-acetamide), completes a regioisomeric triplet that enables systematic mapping of how bromophenyl placement dictates FPR potency and selectivity. Procurement for side-by-side comparative screening in identical assay formats (e.g., HL-60 calcium flux, neutrophil chemotaxis) would generate a unique SAR data set linking regioisomerism to functional outcome.

Synthetic Intermediate for Diversified Pyridazinone Library Construction

The 4-bromophenyl group at the pyridazinone C-3 position provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the 2-methoxybenzyl acetamide side chain could be selectively deprotected to reveal a free amine for further derivatization. This dual-handle architecture makes CAS 941972-68-5 a versatile intermediate for constructing focused libraries exploring both core and side-chain modifications, a capability that researchers may evaluate against the simpler unsubstituted or monofunctionalized pyridazinone building blocks available from major suppliers.

Physicochemical Property Benchmarking: Evaluating the 2-Methoxybenzyl Effect on Solubility and Permeability in the Pyridazinone Series

The ortho-methoxybenzyl N-substituent distinguishes CAS 941972-68-5 from the directly N-linked 4-bromophenyl series. The benzylic methylene spacer increases conformational flexibility and the ortho-methoxy group can participate in intramolecular hydrogen bonding, potentially influencing aqueous solubility, logP, and passive membrane permeability relative to the rigid, planar 4-bromophenyl-substituted analogs [1]. Procurement for parallel artificial membrane permeability assay (PAMPA) or kinetic solubility determination alongside compounds like EC3 or the 4-bromophenyl-substituted positional isomer would provide direct comparative data on how N-substituent identity affects the developability profile of pyridazinone-acetamide analogs.

Quote Request

Request a Quote for 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.